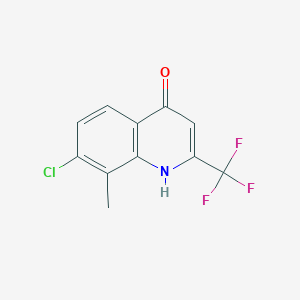

7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Description

Properties

IUPAC Name |

7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-7(12)3-2-6-8(17)4-9(11(13,14)15)16-10(5)6/h2-4H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSQFEVGEIRTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656285 | |

| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59108-10-0 | |

| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59108-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a key heterocyclic scaffold of interest in pharmaceutical and agrochemical research.[1] The core of this synthesis is the Conrad-Limpach reaction, a classical yet highly effective method for constructing the quinolin-4-one system.[2][3] This document details the strategic rationale, reaction mechanisms, a step-by-step experimental protocol, and critical process parameters. It is intended for an audience of researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction and Strategic Overview

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and antibacterials.[4][5][6] The target molecule, this compound, incorporates several key structural features: a halogenated benzene ring, a methyl group providing steric and electronic influence, and a trifluoromethyl group at the 2-position, which is known to enhance metabolic stability and lipophilicity.[6]

The synthesis of substituted quinolin-4-ols (which exist in tautomeric equilibrium with quinolin-4-ones) is classically achieved through several named reactions, including the Gould-Jacobs and Conrad-Limpach syntheses.[3][7][8] For the specific substitution pattern of the target molecule, the Conrad-Limpach synthesis presents the most direct and efficient route. This pathway involves the condensation of a substituted aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][9]

Our retrosynthetic analysis deconstructs the target molecule into two readily available starting materials: 3-chloro-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) . This approach is advantageous due to the commercial availability of the precursors and the straightforward, two-step reaction sequence.

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis proceeds in two primary stages: (A) acid-catalyzed condensation to form an enamine intermediate, and (B) high-temperature thermal cyclization to form the quinolin-4-ol ring system.

Stage A: Enamine Formation

The first step is the reaction between 3-chloro-2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically catalyzed by a trace amount of strong acid. The β-ketoester exists in equilibrium with its enol form. The aniline nitrogen acts as a nucleophile, attacking the carbonyl carbon of the keto-ester. Following a series of proton transfers and the elimination of a water molecule, a stable enamine intermediate, ethyl 3-((3-chloro-2-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate, is formed.[3]

Controlling the reaction conditions is crucial to ensure the formation of the enamine (the kinetic product at lower temperatures) rather than the corresponding amide, which would lead to the isomeric 2-quinolinone via the Knorr quinoline synthesis.[3][10]

Stage B: Thermal Cyclization

The pivotal step in the Conrad-Limpach synthesis is the intramolecular cyclization of the enamine intermediate. This transformation requires significant thermal energy, typically temperatures around 250 °C, to overcome the activation barrier for the 6-pi electrocyclization.[2][11] The reaction involves the attack of one of the ortho-carbons of the aniline ring onto the ester carbonyl group. The regioselectivity of this cyclization is dictated by the substitution pattern of the aniline. In the case of 3-chloro-2-methylaniline, cyclization occurs at the C6 position (ortho to the amino group and adjacent to the methyl group), leading to the desired 7-chloro-8-methyl substitution pattern.

This high-temperature cyclization is conducted in a high-boiling, inert solvent, such as diphenyl ether or Dowtherm A, which can maintain the required temperature while minimizing side reactions and decomposition.[5][8] Following the ring closure, ethanol is eliminated, and subsequent tautomerization yields the thermodynamically stable this compound product.[3]

Visualization of the Synthesis Pathway

Overall Reaction Scheme

Caption: Overall synthetic route via Conrad-Limpach reaction.

Logical Workflow for Synthesis

Caption: Step-by-step logical workflow for the synthesis protocol.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles.[6][10][11] All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

3-chloro-2-methylaniline

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Diphenyl ether (high-boiling solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Hexane (for precipitation)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Heating mantle with temperature controller

-

High-temperature reaction vessel

-

Mechanical stirrer

-

Büchner funnel and filtration apparatus

Part 1: Synthesis of the Enamine Intermediate

-

Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and toluene (100 mL).

-

Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (18.41 g, 0.1 mol) to the flask.

-

Catalyst: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and collect the water byproduct in the Dean-Stark trap. Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate, which can be used directly in the next step without further purification.

Part 2: Thermal Cyclization and Product Isolation

-

Setup: In a separate three-neck flask suitable for high temperatures and equipped with a mechanical stirrer, reflux condenser, and thermocouple, heat diphenyl ether (150 mL) to 250 °C.

-

Addition: Add the crude enamine intermediate from Part 1 dropwise to the hot diphenyl ether over 30 minutes. Maintain the temperature at 250-255 °C during the addition and for an additional 1 hour after the addition is complete. Monitor the elimination of ethanol.

-

Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to approximately 80-90 °C.

-

Precipitation: Slowly add hexane (200 mL) to the warm mixture with vigorous stirring. The product will precipitate as a solid.

-

Filtration: Cool the slurry to room temperature, then further in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold hexane (2 x 50 mL) to remove residual diphenyl ether.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Summary of Key Experimental Parameters

| Parameter | Value / Choice | Rationale & Causality |

| Condensation Temp. | 110-140 °C | Sufficient to drive the condensation and remove water via azeotropic distillation, while low enough to favor the kinetic enamine product over the thermodynamic amide.[10] |

| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and accelerating the nucleophilic attack by the aniline.[3] |

| Cyclization Temp. | ~250 °C | This high temperature is required to provide the activation energy for the rate-determining 6-pi electrocyclic ring-closing reaction.[2][11] |

| Cyclization Solvent | Diphenyl Ether | An inert, high-boiling solvent (B.P. 259 °C) that effectively facilitates heat transfer and maintains the necessary reaction temperature for cyclization.[5][8] |

| Precipitation Solvent | Hexane | The product is insoluble in non-polar solvents like hexane, while the high-boiling diphenyl ether solvent is soluble, allowing for efficient separation and isolation of the product. |

Conclusion

The Conrad-Limpach synthesis provides a reliable and scalable pathway to this compound from inexpensive and readily available starting materials. The success of the synthesis hinges on the careful control of reaction temperatures in both the initial condensation and the final thermal cyclization steps to manage selectivity and drive the reaction to completion. This guide provides the foundational knowledge and a practical protocol for researchers to successfully synthesize this valuable heterocyclic compound.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (URL not directly available in search, general reference to Gould-Jacobs reaction)

-

MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐trifluoromethyl Quinolines, 47 from Trifluoroacetimidoyl‐chlorides, 46 with Alkynes via Visible‐Light induced radical cyclization. [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

-

Royal Society of Chemistry. (n.d.). Carbonylative synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones from trifluoroacetimidoyl chlorides and amines based on an activated carbon fiber supported palladium catalyst. [Link]

-

National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

-

National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Cambridge University Press. (n.d.). Conrad-Limpach Reaction. [Link]

-

National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

ResearchGate. (n.d.). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. [Link]

-

HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

AIP Publishing. (n.d.). Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. [Link]

-

PubMed. (2002). Synthesis of substituted quinolines using the dianion addition of N-Boc-anilines and alpha-tolylsulfonyl-alpha,beta-unsaturated ketones. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. synarchive.com [synarchive.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a molecule are the primary determinants of its ultimate success or failure.[1][2] Before a compound's pharmacological activity can be meaningfully assessed in vivo, its fundamental physicochemical characteristics must be thoroughly understood. These properties—governing how a molecule behaves in various chemical and biological environments—dictate its absorption, distribution, metabolism, and excretion (ADME), which are the cornerstones of pharmacokinetics.[3][4]

This guide provides an in-depth technical overview of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a substituted quinolin-4-one. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in antimalarial and antimicrobial research.[5][6][7] This document is designed to serve as a foundational resource for researchers, offering both a theoretical framework for understanding the compound's expected properties based on its structure and the practical, validated methodologies required for their empirical determination.

Section 1: Molecular and Structural Identity

A precise understanding of a compound's structure is the starting point for all physicochemical analysis. This compound is a heterocyclic compound built on a quinoline core. Its structure is characterized by several key functionalizations that profoundly influence its chemical behavior:

-

Quinolin-4-ol Core: This bicyclic aromatic system is the foundational scaffold. The hydroxyl group at position 4 imparts weakly acidic properties and can engage in hydrogen bonding.

-

Trifluoromethyl Group (CF₃) at C2: This potent electron-withdrawing group significantly impacts the molecule's electronic properties, increasing its acidity (lowering the pKa of the 4-ol) and enhancing its lipophilicity.

-

Chloro Group at C7: A halogen substituent that contributes to the molecule's overall lipophilicity and can influence metabolic stability.

-

Methyl Group at C8: An alkyl group that adds to the steric bulk and lipophilicity of the molecule.

These features collectively create a molecule with a distinct profile that requires careful characterization.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | [8] |

| CAS Number | 59108-10-0 | [8][9] |

| Molecular Formula | C₁₁H₇ClF₃NO | [9] |

| Molecular Weight | 261.63 g/mol | [9] |

Section 2: Core Physicochemical Properties and Experimental Determination

The following sections detail the critical physicochemical properties, their significance in drug development, and the gold-standard protocols for their measurement.

Aqueous Solubility (S)

Significance: Aqueous solubility is a master variable in drug discovery.[10] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Poor solubility is a leading cause of low bioavailability and can create significant challenges in formulation development, often leading to the attrition of promising candidates.[11][12]

Predicted Profile for this compound: Based on its predominantly aromatic structure and halogen substituents, the compound is expected to have low intrinsic aqueous solubility. The trifluoromethyl group, while electron-withdrawing, is also highly lipophilic, further contributing to poor solubility in water.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method The shake-flask method, developed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability for even poorly soluble compounds.[12]

Methodology:

-

Preparation: Prepare a series of vials containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Addition of Compound: Add an excess amount of the solid compound to each vial, ensuring that a solid phase remains visible. This confirms that a saturated solution will be formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.[13][14]

Lipophilicity (LogP and LogD)

Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes.[11][15] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[16] While a certain level of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[17] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is a more physiologically relevant measure as it accounts for both the ionized and neutral species.[17]

Predicted Profile: The presence of the aromatic quinoline core, a chloro group, and a trifluoromethyl moiety strongly suggests that this compound is a lipophilic compound with a positive LogP value, likely falling within the range considered "drug-like" by frameworks such as Lipinski's Rule of 5.[16][17]

Experimental Protocol: LogP/LogD Determination by the Shake-Flask Method This classic method directly measures the partitioning of a compound between two immiscible liquid phases.[18][19]

Methodology:

-

Phase Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD₇.₄). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol for at least 24 hours to ensure mutual miscibility at equilibrium.

-

Compound Introduction: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for a set period to facilitate the partitioning of the compound between the two phases, then allow them to separate completely.

-

Quantification: After separation, take a sample from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value.[16]

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Ionization Constant (pKa)

Significance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] As the vast majority of drugs are weak acids or bases, their ionization state is pH-dependent. This profoundly affects their solubility, permeability, and ability to bind to their biological target.[11][21] For instance, a compound's charge will differ in the acidic environment of the stomach versus the more neutral pH of the small intestine, directly impacting its absorption profile.[15]

Predicted Profile: The 4-hydroxyl group on the quinoline ring makes the compound a weak acid. The potent electron-withdrawing effect of the 2-trifluoromethyl group is expected to increase the acidity of this hydroxyl group, resulting in a lower pKa value compared to an unsubstituted quinolin-4-ol.

Experimental Protocol: pKa Determination via Potentiometric Titration Potentiometric titration is a highly accurate and widely used method for determining the pKa of soluble compounds.[21][22]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system (e.g., water-methanol), especially for poorly soluble compounds.[23]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) if the compound is an acid. Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve (the point of inflection).[21] Specialized software can be used to analyze the titration curve and derive a precise pKa value.

Section 3: Integrated Physicochemical Workflow and ADME Implications

The individual physicochemical parameters do not exist in isolation; their interplay governs the overall pharmacokinetic profile of a drug candidate. The diagram below illustrates a typical workflow for physicochemical characterization in early drug discovery.

Caption: A streamlined workflow for the characterization of a new chemical entity.

The data gathered from these assays provides a predictive model for the compound's in vivo behavior. The relationship between these core properties and the ADME profile is visualized below.

Caption: The influence of core physicochemical properties on ADME outcomes.

For this compound, this integrated view suggests:

-

Absorption: May be limited by its predicted poor aqueous solubility, despite potentially favorable lipophilicity for membrane crossing. Its absorption could be highly pH-dependent due to the acidic quinolinol group.

-

Distribution: Its lipophilic nature suggests it may distribute into tissues, but could also lead to high plasma protein binding, reducing the concentration of free, active drug.[11]

-

Metabolism & Excretion: High lipophilicity can sometimes correlate with increased metabolic turnover and potential sequestration in fatty tissues, affecting clearance.[16][17]

Conclusion

This compound presents a physicochemical profile characteristic of many modern drug candidates: a complex, substituted heterocyclic system with anticipated high lipophilicity and low aqueous solubility. While its structural motifs are of interest for medicinal chemistry applications, this guide underscores that its potential can only be realized through rigorous experimental characterization. The protocols and principles outlined herein provide a validated roadmap for researchers to generate the critical data needed to make informed decisions in any drug discovery program centered on this or structurally related molecules. Empirical determination of its solubility, LogD₇.₄, and pKa is a non-negotiable first step toward understanding its true therapeutic potential.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- LookChem. (2023). What are the physicochemical properties of drug? LookChem.

- Stojanovska, N., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Slideshare. (n.d.).

- Wan, S., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

- Billo, E. J. (2013).

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Taylor & Francis. (n.d.). LogP – Knowledge and References. Taylor & Francis.

- Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.

- Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- OUCI. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. OUCI.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io.

- ChemicalBook. (n.d.). This compound Property. ChemicalBook.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Novelty Journals. (2022).

- Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd.

- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. This compound [myskinrecipes.com]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]

- 8. This compound - CAS:59108-10-0 - Sunway Pharm Ltd [3wpharm.com]

- 9. 59108-10-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 12. researchgate.net [researchgate.net]

- 13. lifechemicals.com [lifechemicals.com]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 16. acdlabs.com [acdlabs.com]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. agilent.com [agilent.com]

- 19. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set… [ouci.dntb.gov.ua]

- 20. mrupp.info [mrupp.info]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pKa and log p determination | PPTX [slideshare.net]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol CAS number and structure

An In-depth Technical Guide to 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, including its definitive CAS number and structural features, and explore its significance as a synthetic intermediate. The strategic incorporation of chloro, methyl, and trifluoromethyl groups onto the quinolin-4-ol scaffold imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents. This document will cover plausible synthetic strategies, analytical characterization, and the rationale behind its application in drug discovery programs, particularly in the development of new antimalarial and antimicrobial agents.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic drugs.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The utility of the quinoline core is exemplified by its presence in historically significant drugs like quinine and chloroquine.[2]

Modern drug design often focuses on the strategic functionalization of such scaffolds to optimize efficacy, selectivity, and pharmacokinetic properties. This compound is a prime example of such a highly functionalized intermediate. Each substituent plays a critical role:

-

7-Chloro Group: The presence of a halogen at the 7-position is a common feature in many bioactive quinolines, including the antimalarial drug chloroquine, and is known to influence the electronic properties and binding interactions of the molecule.[2]

-

8-Methyl Group: A methyl group at this position can provide steric hindrance, influencing the molecule's conformation and potentially enhancing selectivity for its target.

-

2-Trifluoromethyl (CF3) Group: The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve membrane permeability.[3][4] This fluorinated moiety can significantly impact the compound's biological activity and pharmacokinetic profile.[4]

-

4-ol (Hydroxyl) Group: This group exists in tautomeric equilibrium with its keto form, 7-chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one. This functionality provides a crucial hydrogen bonding point and a handle for further chemical modification.

This guide will explore the synthesis, properties, and applications of this specific quinoline derivative, highlighting its potential as a valuable intermediate for researchers and scientists in drug development.

Physicochemical Properties and Structure

The accurate identification and characterization of a chemical compound are foundational to its use in research and development.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 59108-10-0 | [3][5] |

| Molecular Formula | C₁₁H₇ClF₃NO | [5] |

| Molecular Weight | 261.63 g/mol | [5] |

| Canonical SMILES | CC1=C(C=C2C(=C1)C(=O)C=C(N2)C(F)(F)F)Cl | N/A |

| IUPAC Name | 7-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | N/A |

Chemical Structure and Tautomerism

The structure of this compound is defined by a quinoline core. As mentioned, a key feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolinone form. In the solid state and in most solvents, the quinolinone tautomer is generally favored due to the formation of a stable, conjugated amide-like system.

This equilibrium is a critical consideration for its reactivity and biological interactions, as both forms may be present and interact differently with target enzymes or receptors.

Synthesis and Characterization

A plausible synthetic approach would involve the reaction of a substituted aniline, in this case, 2-amino-4-chloro-3-methylaniline, with a suitable three-carbon electrophile that can introduce the trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate. The reaction typically proceeds through an initial condensation followed by a thermal cyclization to form the quinolinone ring system.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, a common strategy for building substituted quinolin-4-one cores.

Caption: Conceptual workflow for quinolin-4-one synthesis.

Analytical Characterization

The structural confirmation of the final compound would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring, as well as a singlet for the methyl group. ¹³C NMR would confirm the number of unique carbon environments, including the distinct signals for the trifluoromethyl carbon and the carbonyl carbon of the quinolinone tautomer.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated mass for C₁₁H₇ClF₃NO. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) would also be observable.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretch of the quinolinone ring (typically around 1650-1690 cm⁻¹) and N-H stretching vibrations.

Applications in Drug Discovery and Agrochemical Research

This compound is primarily utilized as a sophisticated intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3]

Pharmaceutical Intermediate

The compound serves as a building block for developing novel therapeutic agents, particularly in the following areas:

-

Antimalarial Agents: The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity. This intermediate allows for the introduction of novel side chains at the 4-position (after converting the hydroxyl group to a leaving group like chloride) to develop new analogues that may be effective against drug-resistant strains of malaria.[3]

-

Antimicrobial Agents: Quinolone and quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[1] This scaffold can be used to synthesize new compounds aimed at overcoming microbial resistance.[3] The trifluoromethyl group enhances lipophilicity, which can aid in the penetration of microbial cell membranes.[3]

The structure is believed to support activity against resistant strains by providing a framework that can enhance binding affinity to target enzymes.[3]

Agrochemical Research

The stability and biological activity associated with fluorinated heterocyclic compounds also make this intermediate valuable in the design of novel pesticides and herbicides with improved efficacy and environmental stability.[3]

Experimental Protocol: Gould-Jacobs Cyclization (Illustrative)

This section provides a detailed, albeit generalized, protocol for the synthesis of a quinolin-4-one core, illustrating the causality behind the experimental choices.

Objective: To synthesize a substituted 2-(trifluoromethyl)quinolin-4-one via thermal cyclization.

Materials:

-

Substituted aniline (e.g., 2-amino-4-chloro-3-methylaniline)

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Dowtherm A (or similar high-boiling solvent)

-

Ethanol

-

Hexanes

Protocol:

-

Step 1: Condensation Reaction

-

Procedure: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid.

-

Rationale: This step forms the enamine intermediate via acid-catalyzed condensation. Ethanol is a suitable solvent that allows for moderate heating to drive the reaction while being easily removable later. The slight excess of the acetoacetate ensures full consumption of the starting aniline.

-

Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.

-

-

Step 2: Solvent Removal

-

Procedure: Once the condensation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Rationale: The intermediate is often not isolated but carried forward directly. Removing the lower-boiling ethanol is necessary before introducing the high-boiling solvent required for cyclization.

-

-

Step 3: Thermal Cyclization

-

Procedure: Add the crude intermediate to a flask containing Dowtherm A. Heat the mixture to approximately 250 °C using a heating mantle and a temperature controller.

-

Rationale: This is the critical ring-closing step. The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution (the Conrad-Limpach or Gould-Jacobs cyclization) to occur, forming the stable quinolinone ring. Dowtherm A is used for its high boiling point and thermal stability.

-

Monitoring: Maintain the temperature for 1-2 hours. The reaction can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

-

-

Step 4: Isolation and Purification

-

Procedure: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solvent upon cooling. Dilute the mixture with hexanes to further precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.

-

Rationale: The product is typically a solid with low solubility in nonpolar solvents like hexanes, while Dowtherm A is a liquid, allowing for separation by filtration.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

-

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically designed chemical intermediate. The specific combination of its substituents provides a unique set of properties—metabolic stability, enhanced lipophilicity, and versatile reactivity—that are highly sought after in the fields of drug discovery and agrochemical science. Its primary role as a scaffold for generating libraries of novel compounds ensures its continued relevance in the search for new antimalarial, antimicrobial, and other therapeutic agents. Future research will likely focus on leveraging this building block to create complex derivatives with precisely tuned biological activities and improved safety profiles to address the ongoing challenges of drug resistance and the need for more effective medicines.

References

- MySkinRecipes. This compound.

- Amerigo Scientific. This compound.

- Parchem. 7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone.

- ChemicalBook. This compound Property.

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.

- ChemicalBook. 7-Chloro-2-methylquinoline synthesis.

- MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.

- Journal of Biomedical Research & Environmental Sciences.

- PubChem. 7-Chloro-4-hydroxyquinoline.

- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

Sources

Spectroscopic Characterization of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol: A Technical Guide for Researchers

Introduction

For professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-ol, a quinoline derivative of significant interest. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, and understanding their detailed structural features is paramount for mechanism of action studies and the development of new pharmaceuticals.[1] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering both theoretical interpretation and practical experimental protocols. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs to provide a robust predictive analysis.[2][3][4][5]

The structure of this compound, with its distinct substituents, presents a unique spectroscopic fingerprint. This guide will dissect these features, providing researchers with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential before delving into the spectroscopic data. The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Caption: A typical workflow for NMR data acquisition.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The expected proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl group, and the hydroxyl proton. The quinolin-4-ol tautomer is expected to be the major form in solution.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~11.5 | br s | 1H | -OH | The acidic proton of the hydroxyl group, often broad and downfield. |

| ~7.8 | d | 1H | H-5 | Aromatic proton ortho to the electron-withdrawing quinoline nitrogen and influenced by the C4-hydroxyl group. |

| ~7.4 | d | 1H | H-6 | Aromatic proton coupled to H-5. |

| ~6.2 | s | 1H | H-3 | Isolated aromatic proton on the pyridine ring. |

| ~2.5 | s | 3H | -CH₃ | Methyl protons, typically appearing as a singlet in this region. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon NMR will provide a map of the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~175 | C-4 | Carbon bearing the hydroxyl group, significantly deshielded. |

| ~148 | C-2 | Carbon attached to the electron-withdrawing trifluoromethyl group and nitrogen. |

| ~145 | C-8a | Quaternary carbon at the ring junction. |

| ~138 | C-7 | Carbon bearing the chlorine atom. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~122 (q) | -CF₃ | Quartet due to coupling with three fluorine atoms. |

| ~120 | C-4a | Quaternary carbon at the ring junction. |

| ~118 | C-8 | Carbon bearing the methyl group. |

| ~108 | C-3 | Aromatic CH carbon on the pyridine ring. |

| ~17 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, C=C, C=N, and C-F bonds.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Medium | O-H stretching (intramolecular hydrogen bonding) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1640-1620 | Strong | C=O stretching (from quinolone tautomer) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| 1350-1150 | Strong | C-F stretching (trifluoromethyl group) |

| 850-750 | Strong | C-Cl stretching |

The presence of a broad O-H stretch and a strong carbonyl absorption would indicate the presence of the quinolin-4-one tautomer in the solid state. The strong C-F stretching bands are a hallmark of the trifluoromethyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like quinolin-4-ols.

Caption: A typical workflow for ESI-MS analysis.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₇ClF₃NO |

| Molecular Weight | 261.63 g/mol |

| [M+H]⁺ (Monoisotopic) | 262.0241 |

| [M-H]⁻ (Monoisotopic) | 260.0096 |

The isotopic pattern for the molecular ion will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M peak. Fragmentation patterns would likely involve the loss of small molecules such as CO or HF, and cleavage of the trifluoromethyl group.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS data, and by following robust experimental protocols, researchers can confidently identify and characterize this important heterocyclic compound. The interpretations provided herein, based on the analysis of structurally related molecules, serve as a valuable reference for anyone working in the field of medicinal chemistry and drug development.

References

- BenchChem. Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.

- BenchChem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.

-

PubChem. 7-Chloro-2-methylquinoline. Available from: [Link].

- Journal of Photochemistry and Photobiology A: Chemistry. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.

- Molecules. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R.

-

MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available from: [Link].

-

NIST WebBook. Quinoline, 7-chloro-2-methyl-. Available from: [Link].

-

MySkinRecipes. This compound. Available from: [Link].

-

NIST WebBook. Quinoline, 7-chloro-2-methyl- Mass Spectrum. Available from: [Link].

-

Amerigo Scientific. This compound. Available from: [Link].

-

PMC. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Available from: [Link].

-

DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available from: [Link].

-

PubChem. 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine. Available from: [Link].

-

PubMed. (2-Chloro-8-methyl-quinolin-3-yl)methanol. Available from: [Link].

Sources

The Quinolin-4-ol Scaffold: A Privileged Framework for Targeting Diverse Pathologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4-ol, or quinolin-4-one, scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of compounds with a vast range of pharmacological activities.[1][2] This bicyclic heterocyclic system is not only prevalent in natural alkaloids but has also served as a versatile template for the synthesis of numerous therapeutic agents.[3][4] Derivatives of quinolin-4-ol have demonstrated significant efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, with several compounds progressing into clinical use.[1][5][6][7] This guide provides a detailed exploration of the key molecular targets modulated by quinolin-4-ol compounds. We will dissect the mechanisms of action, present quantitative data for structure-activity relationships, provide detailed experimental protocols for target validation, and visualize the complex signaling pathways involved, offering a comprehensive resource for professionals engaged in drug discovery and development.

Oncological Targets: Disrupting Cancer Cell Proliferation and Survival

The anticancer potential of the quinolin-4-ol scaffold is multifaceted, with derivatives engineered to interact with several critical targets involved in cancer progression.[8] These compounds can induce apoptosis, arrest the cell cycle, and inhibit metastasis by targeting key cellular machinery.[9]

DNA Topoisomerases: Inducing Lethal DNA Damage

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.[9] Their inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, making them a validated target for chemotherapy. Certain quinolin-4-ol derivatives, particularly the well-known fluoroquinolone antibiotics, have been repurposed and modified to exhibit potent anticancer activity by targeting human topoisomerase II.[3][9]

Tubulin Polymerization: Arresting Mitosis

The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is fundamental to cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically proven anticancer strategy. A class of 2-phenylquinolin-4-ones has been identified as potent inhibitors of tubulin polymerization.[3] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle, which triggers a cell cycle arrest in the G2/M phase and ultimately leads to apoptosis.[3][9]

Protein Kinases: Inhibiting Oncogenic Signaling

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline core is a key component of several clinically approved tyrosine kinase inhibitors (TKIs), such as bosutinib and lenvatinib.[6][10] More specifically for the quinolin-4-ol scaffold, derivatives have been developed to target key kinases in oncogenic pathways.

-

Phosphatidylinositol 3-kinase (PI3Kα): This kinase is a central node in the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival. Mutations and amplifications of the PIK3CA gene are common in various cancers, making PI3Kα a high-value target. Novel N-phenyl-4-hydroxy-2-quinolone-3-carboxamides have been synthesized as potent and selective inhibitors of PI3Kα.[1]

-

Anaplastic Lymphoma Kinase (ALK) & Cyclin-Dependent Kinase 2 (CDK2): In silico studies have shown that modified 4-hydroxyquinolone analogues can effectively dock into the active sites of ALK, a receptor tyrosine kinase involved in neuroblastoma, and CDK2, a key regulator of the cell cycle.[11]

Signaling Pathway: Anticancer Mechanisms of Quinolin-4-ol Derivatives

Caption: Anticancer mechanisms of quinolin-4-ol compounds.

Table 1: In Vitro Anticancer Activity of Selected 4-Hydroxyquinolone Analogues

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3g | HCT116 | Colon Carcinoma | 1.99 | [11] |

| 3g | A549 | Lung Carcinoma | 3.14 | [11] |

| 3g | PC3 | Prostate Carcinoma | 3.52 | [11] |

| 3g | MCF-7 | Breast Carcinoma | 4.11 | [11] |

| HTI 21 | HL-60 | Leukemia | 1.8 | [12] |

| HTI 22 | HL-60 | Leukemia | 2.1 |[12] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol describes an in vitro fluorescence-based assay to measure the effect of quinolin-4-ol compounds on tubulin polymerization.

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules. Inhibitors will prevent this fluorescence increase, while enhancers will accelerate it.

Materials:

-

Tubulin (>99% pure, lyophilized)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP stock solution (100 mM)

-

DAPI stock solution (1 mM in DMSO)

-

Test Compounds (e.g., 2-phenylquinolin-4-ones) dissolved in DMSO.

-

Positive Control: Colchicine (inhibitor)

-

Negative Control: Paclitaxel (enhancer)

-

Black 96-well microplate, clear bottom.

-

Fluorescence plate reader with temperature control (37°C).

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

-

Prepare a 2X Assay Mix on ice: To the 4 mg/mL tubulin solution, add GTP to a final concentration of 2 mM and DAPI to a final concentration of 20 µM.

-

-

Compound Plating:

-

Add 50 µL of GTB containing the test compounds or controls to the wells of the pre-warmed (37°C) 96-well plate. Prepare a range of concentrations to determine IC₅₀. Ensure the final DMSO concentration is ≤1%.

-

-

Initiate Polymerization:

-

Using a multichannel pipette, add 50 µL of the 2X Assay Mix to each well to initiate the polymerization reaction. The final tubulin concentration will be 2 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

Determine the rate of polymerization (Vmax) from the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Expected Outcome: Effective inhibitors will show a dose-dependent decrease in the rate and extent of fluorescence increase compared to the DMSO control. The curve will resemble that of the colchicine positive control.

Targets in Infectious Diseases: A Legacy of Antimicrobial Potency

The quinolone class, a subset of quinolin-4-ones, revolutionized the treatment of bacterial infections.[3] Their mechanism is well-established, but the scaffold's utility extends to other pathogens.

Bacterial DNA Gyrase and Topoisomerase IV

The primary targets for fluoroquinolone antibiotics are two bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[13]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.

Quinolones stabilize the complex formed between these enzymes and DNA after the DNA has been cleaved.[13] This prevents the re-ligation of the DNA strands, leading to a rapid accumulation of double-strand breaks and triggering bacterial cell death. The C7 substituent is crucial for direct interaction with the enzyme-DNA complex.[3]

Protozoan-Specific Enzymes

The structural versatility of quinolin-4-ols allows for their development against eukaryotic pathogens by targeting enzymes distinct from their human counterparts.

-

Leishmanial Cysteine Proteases: Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Certain 4-substituted quinolines have shown potent inhibitory activity against type B cysteine proteases of Leishmania mexicana, acting via a non-competitive mechanism.[12] These enzymes are crucial for parasite survival and virulence.

-

Malarial Cytochrome bc1 Complex: The antimalarial drug endochin, a quinolin-4-one derivative, targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the Plasmodium parasite, disrupting its energy metabolism.[3]

Workflow: Antimicrobial Compound Screening

Caption: Workflow for antimicrobial screening and potency determination.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinolines Against MRSA

| Compound | MRSA Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-3-iodo-quinol-2-one (11) | Irish hospital MRSA-1 | 0.097 | [14] |

| 4-hydroxy-3-iodo-quinol-2-one (11) | Non-typeable MRSA | 0.049 | [14] |

| Vancomycin (Control) | Irish hospital MRSA-1 | ~1.0 |[14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial Strain (e.g., Staphylococcus aureus MRSA).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Test Compound stock solution in DMSO.

-

Positive Control: Vancomycin.

-

Negative Control: Broth only (sterility control).

-

Growth Control: Broth + bacteria (no compound).

-

Spectrophotometer or plate reader (600 nm).

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, pick 3-5 colonies and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in fresh CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

-

-

Prepare Compound Dilutions:

-

Add 100 µL of CAMHB to all wells of the 96-well plate.

-

Add 100 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to each well (except the sterility control). The final volume will be 110 µL and the final bacterial density will be ~5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Determine MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Optionally, read the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which growth is inhibited by ≥90% compared to the growth control.

-

Targets in Inflammatory and Neurodegenerative Disorders

Chronic inflammation and oxidative stress are underlying factors in a host of diseases, including arthritis, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. Quinolin-4-ol derivatives exhibit potent anti-inflammatory and neuroprotective effects by modulating these pathways.[15][16]

Enzymes of the Inflammatory Cascade

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are central to the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins (via COX) and leukotrienes (via LOX). Quinoline derivatives have been shown to inhibit both COX, particularly the inducible COX-2 isoform, and LOX, thereby exerting a broad anti-inflammatory effect.[1][17]

-

Phosphodiesterase 4B (PDE4B): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). Elevated cAMP levels have an anti-inflammatory effect. A novel quinoline-based derivative, compound f4, was identified as a potent PDE4B inhibitor with an IC₅₀ of 0.94 µM, comparable to the positive control rolipram.[18] Inhibition of PDE4B in immune cells reduces the production of inflammatory cytokines like TNF-α and IL-1β.[18]

-

Nitric Oxide Synthase (iNOS): In response to inflammatory stimuli, iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. Several quinolin-4(1H)-one derivatives have demonstrated the ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated microglial cells.[19]

Targets in Neuroprotection

The neuroprotective action of quinoline derivatives often stems from a multi-target approach, addressing both enzymatic activity and oxidative stress.[15]

-

Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and COMT: These enzymes are key targets in Parkinson's (MAO-B, COMT) and Alzheimer's (AChE) diseases. In silico docking simulations have predicted that specific quinoline derivatives can act as inhibitors of all three enzymes, suggesting their potential as multi-target agents for treating complex neurodegenerative disorders.[20][21]

-

Reactive Oxygen Species (ROS) Scavenging: Many quinolin-4-ol derivatives possess intrinsic antioxidant properties.[17] They can directly scavenge free radicals and modulate cellular antioxidant systems, mitigating the oxidative stress that is a major contributor to neuronal damage in conditions like ischemic stroke.[15][22]

Signaling Pathway: Anti-Inflammatory Action of Quinolin-4-ol Derivatives

Caption: Quinolin-4-ol compounds inhibit key enzymes in the inflammatory cascade.

Table 3: Anti-Inflammatory and Neuro-Enzyme Inhibitory Activity

| Compound ID | Target/Assay | Cell/Enzyme Source | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| f4 | PDE4B Inhibition | Recombinant Human | 0.94 | [18] |

| f4 | NO Production | LPS-induced RAW264.7 | 20.40 | [18] |

| Compound 2 | NO Production | LPS-induced BV-2 cells | 40.41 | [19] |

| Compound 5 | NO Production | LPS-induced BV-2 cells | 60.09 | [19] |

| 11e | LOX Inhibition | Soybean Lipoxygenase | 52.5 |[1] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cells.

Principle: Activated macrophages produce NO via iNOS. The amount of nitrite in the cell culture medium is directly proportional to the NO produced. The Griess reagent reacts with nitrite to form a purple azo compound, which can be measured colorimetrically.

Materials:

-

RAW 264.7 or BV-2 microglial cell line.

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test Compounds (quinolin-4-ols) dissolved in DMSO.

-

Positive Control: L-NAME (an iNOS inhibitor).

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

-

Sodium Nitrite (NaNO₂) standard solution.

-

96-well cell culture plate.

-

Colorimetric plate reader (540 nm).

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Treatment:

-

Pre-treat the cells by adding 10 µL of medium containing various concentrations of the test compounds for 1 hour.

-

-

Inflammatory Stimulation:

-

Stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL.

-

Incubate the plate for another 24 hours.

-

-

Griess Assay:

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of the NaNO₂ standard (e.g., 0-100 µM).

-

Add 50 µL of Griess Reagent Solution A to each well, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well, and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in each sample using the standard curve.

-

Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

-

Plot the percentage of inhibition against concentration to calculate the IC₅₀ value.

-

(Optional) Perform a cell viability assay (e.g., MTS) on the remaining cells to ensure the observed inhibition is not due to cytotoxicity.

-

Conclusion and Future Directions

The quinolin-4-ol scaffold has unequivocally demonstrated its value in therapeutic development, serving as a robust framework for targeting a remarkable diversity of enzymes and signaling pathways. From the classic antibacterial mechanism of topoisomerase inhibition to the nuanced modulation of protein kinases in oncology and inflammatory enzymes, its structural plasticity is its greatest asset. The research highlighted in this guide underscores the ongoing evolution of quinolin-4-ol chemistry, moving towards multi-target agents for complex diseases like cancer and neurodegeneration, and developing novel derivatives to combat the persistent challenge of drug resistance.[1][6] Future efforts will likely focus on leveraging computational modeling to refine structure-activity relationships, enhancing target specificity, and improving pharmacokinetic profiles to unlock the full therapeutic potential of this privileged chemical entity.

References

-

Muscia, K. C., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Ilakiyalakshmi, S., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

-

de Almeida, L., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. [Link]

-

O'Neill, P. M., et al. (2006). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of Antimicrobial Chemotherapy, 58(4), 850-854. [Link]

-

El-Sayed, M. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(28), 19324-19337. [Link]

-

Liu, Y., et al. (2025). A quinolinyl analog of resveratrol improves neuronal damage after ischemic stroke by promoting Parkin-mediated mitophagy. Chinese Journal of Natural Medicines, 23(2), 214-224. [Link]

-

Napoleon, A. A., et al. (2022). Review on recent development of quinoline for anticancer activities. ResearchGate. [Link]

-

Tzaras, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6293. [Link]

-

Zhang, H., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(18), 4238. [Link]

-

Jain, P., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(36), 25339-25362. [Link]

-

Martínez-Araya, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Al-dujaili, L. J. H., et al. (2021). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

-

da Silva, G. O., et al. (2021). Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]

-

Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437. [Link]

-

ResearchGate. (n.d.). Quinoline-bearing antimicrobial agents. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Anti-inflammatory quinoline-4(1H)-one derivatives from the aerial parts of Waltheria indica linn. Phytochemistry, 213, 113746. [Link]

-

Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4323-4363. [Link]

-

Semantic Scholar. (2021). Quinoline-based compounds with potential activity against drug-resistant cancers. Semantic Scholar. [Link]

-

BIOSYNCE. (2025). How does quinoline regulate the inflammatory response? BIOSYNCE Blog. [Link]

-

ACS Publications. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Journal of Natural Products. [Link]

-

Gzella, A., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(14), 5368. [Link]

-

Jampilek, J., & Kralova, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]

-

Ilavenil, K. K., et al. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. [Link]

-

PubChem. (n.d.). Quinoline. PubChem. [Link]

-

ResearchGate. (n.d.). A few quinoline derivatives in clinical use. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]

-

Alonso, J. M., et al. (2022). Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. Antioxidants, 11(11), 2209. [Link]

-

El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... PMC - PubMed Central. [Link]

-

Martínez-Araya, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

-

PubMed. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

-

Li, Z., et al. (2022). Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. European Journal of Medicinal Chemistry, 238, 114497. [Link]

-

Quiroga, J., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004. [Link]

-

Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone | MDPI [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. Quinoline-based compounds with potential activity against drug-resistant cancers. | Semantic Scholar [semanticscholar.org]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. biosynce.com [biosynce.com]